tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyano group attached to the indazole core
Preparation Methods
The synthesis of tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of an indazole precursor followed by the introduction of a cyano group. The tert-butyl ester group is usually introduced through esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases or acids for hydrolysis. .
Scientific Research Applications
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and bromine atoms can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-cyano-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
tert-Butyl 5-Bromo-1H-indole-1-carboxylate: Similar structure but lacks the cyano group.
tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Contains a hydroxymethyl group instead of a bromine atom. These compounds share some structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 3-bromo-5-cyanoindazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-15)6-9(10)11(14)16-17/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNATHNNRHFWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#N)C(=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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